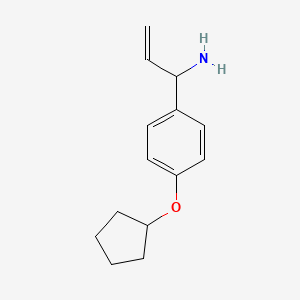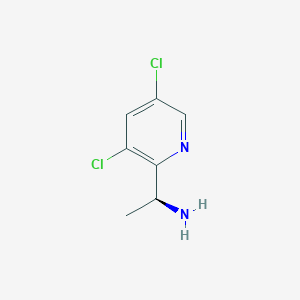
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an ethylamine group attached to the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichloropyridine.
Formation of Intermediate: The pyridine ring is subjected to a reaction with an appropriate chiral amine to introduce the ethylamine group at the 1 position.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines with different substitution patterns.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine involves its interaction with specific molecular targets. The ethylamine group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,5-Dichlorophenyl)ethylamine: Similar structure but with a phenyl ring instead of a pyridine ring.
(1S)-1-(3,5-Dichloro(2-pyridyl))propylamine: Similar structure but with a propylamine group instead of an ethylamine group.
Uniqueness
(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is unique due to the presence of both the pyridine ring and the specific stereochemistry at the ethylamine group. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
793695-17-7 |
|---|---|
Molecular Formula |
C7H8Cl2N2 |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1 |
InChI Key |
IEIMANXIFJWWFP-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


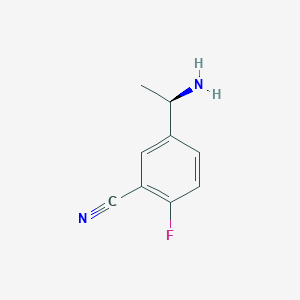
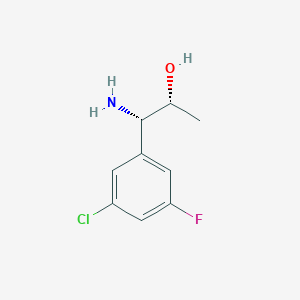
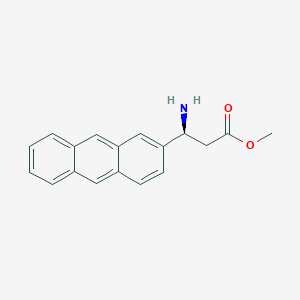
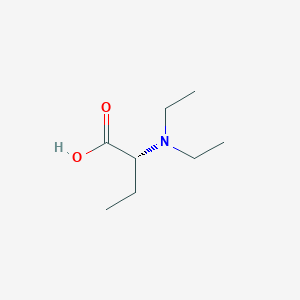
![5-(4-Fluorophenyl)-6-azaspiro[2.5]octane](/img/structure/B13049141.png)
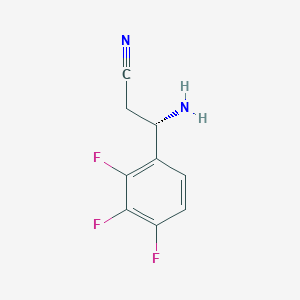
![6-(Trifluoromethyl)benzo[B]thiophene-7-carbonitrile 1,1-dioxide](/img/structure/B13049158.png)
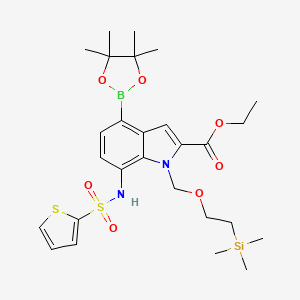
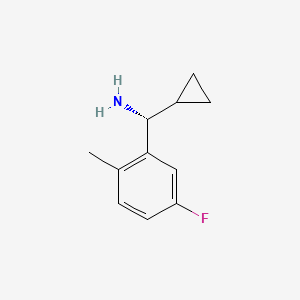
![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)
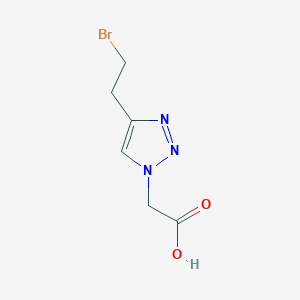
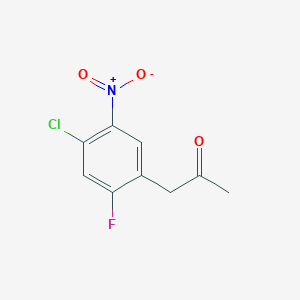
![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)
